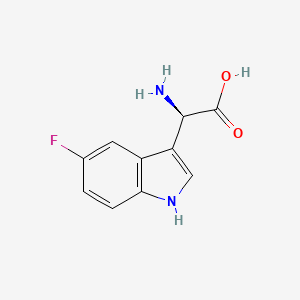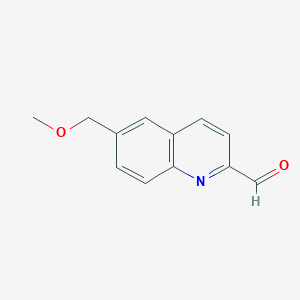
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is a chemical compound with the molecular formula C12H17NO2 It is a derivative of isoindole, a heterocyclic compound containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-hydroxycyclohexanecarboxylate
- 3-Methoxyphenethyl alcohol
- 4-(Hydroxymethyl)cyclohexanone
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its isoindole core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11-10-7-5-4-6-9(10)8(2)13-11/h13H,3-7H2,1-2H3 |
Clave InChI |
LPIWPKRIDUUDJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2CCCCC2=C(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



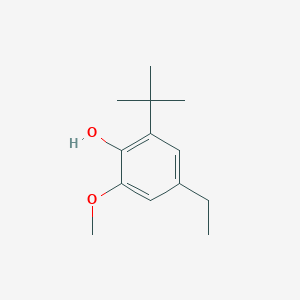

![3-Methyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11896477.png)


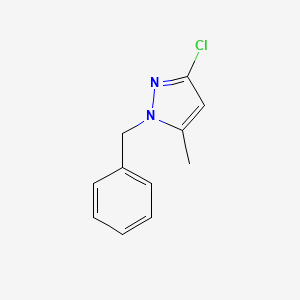
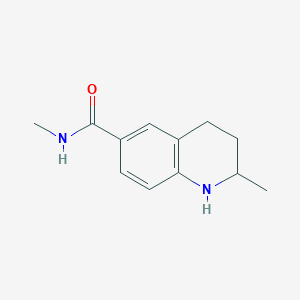

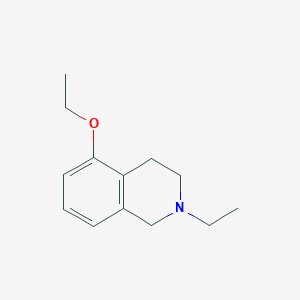
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)
